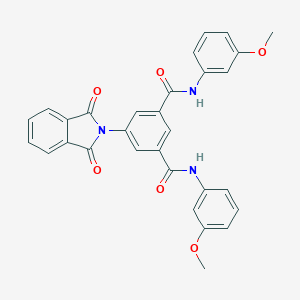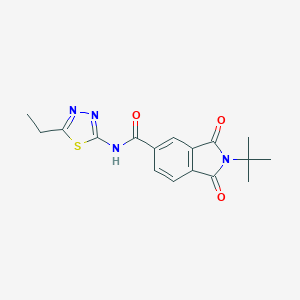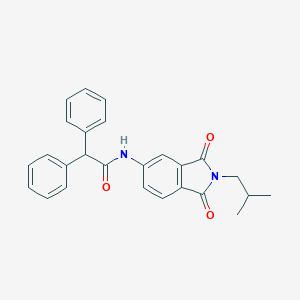
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as CF3BOZ and has a molecular formula of C14H8ClFNO.
Mecanismo De Acción
The exact mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole exhibits low toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. It has been shown to have potential as an anticancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. It has also been investigated for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. Another advantage is its potential use in organic electronics and as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole. One direction is to further investigate its potential as an anticancer agent and to optimize its structure for increased potency and selectivity. Another direction is to explore its potential as a treatment for neurodegenerative diseases and to elucidate its mechanism of action in the brain. Additionally, further research is needed to fully understand the potential applications of this compound in organic electronics and as a fluorescent probe for detecting metal ions.
Métodos De Síntesis
The synthesis of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole involves the reaction of 3-fluoroaniline, 2-chlorobenzoic acid, and phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Propiedades
Nombre del producto |
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C13H7ClFNO |
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
5-chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClFNO/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H |
Clave InChI |
BLCRVLWEAJIWAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)

